(1r,3s,5R,7S)-methyl 3-(3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)adamantane-1-carboxylate

Description

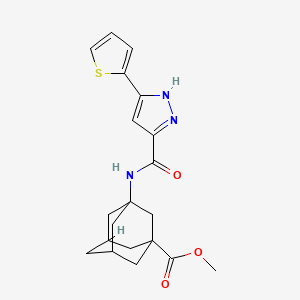

The compound (1r,3s,5R,7S)-methyl 3-(3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)adamantane-1-carboxylate features a rigid adamantane core functionalized with a pyrazole-thiophene hybrid moiety via an amide linkage. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is substituted at the 3-position with a thiophen-2-yl group, introducing sulfur-based electronic effects. The methyl ester at the adamantane’s 1-position enhances solubility in organic solvents.

Properties

IUPAC Name |

methyl 3-[(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)amino]adamantane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-26-18(25)19-7-12-5-13(8-19)10-20(9-12,11-19)21-17(24)15-6-14(22-23-15)16-3-2-4-27-16/h2-4,6,12-13H,5,7-11H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLRNFQXJBPNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NNC(=C4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1r,3s,5R,7S)-methyl 3-(3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)adamantane-1-carboxylate is a novel derivative that combines the adamantane core structure with a thiophene-substituted pyrazole moiety. This unique structure has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

Chemical Structure and Properties

The molecular formula for this compound is , and it features functional groups that are known to interact with biological targets. The presence of the thiophene ring and pyrazole moiety suggests potential interactions with various enzymes and receptors.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing thiophene and pyrazole derivatives. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives showed significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL , indicating strong antimicrobial potential. Notably, some derivatives exhibited synergistic effects when combined with conventional antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .

Antiviral Activity

The antiviral potential of pyrazole derivatives has been explored extensively, particularly against HIV-1. A study demonstrated that certain pyrazole-based compounds inhibited HIV replication in vitro without exhibiting cytotoxicity. The mechanism involved the modulation of viral entry or replication pathways, suggesting that the compound could potentially serve as a lead for further drug development against viral infections .

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors involved in microbial resistance or viral replication processes. The exact pathways remain to be elucidated but are likely related to the inhibition of critical biological functions within pathogens.

Study 1: Antimicrobial Evaluation

A detailed study evaluated the antimicrobial properties of various thiophene-bearing pyrazole derivatives, including those similar to our compound. The study utilized time-kill assays and biofilm formation inhibition tests against Staphylococcus aureus and Staphylococcus epidermidis. Results indicated that certain derivatives significantly reduced biofilm formation compared to controls, showcasing their potential as therapeutic agents against biofilm-associated infections .

Study 2: Antiviral Screening

In another investigation focusing on antiviral activity, a library of pyrazole compounds was screened for their ability to inhibit HIV-1 replication. Compounds exhibiting non-toxic profiles were identified as promising candidates for further development. This study emphasizes the significance of structural modifications in enhancing antiviral efficacy .

Data Summary Table

| Activity | Target Pathogen/Virus | MIC (μg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Inhibition of cell wall synthesis |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Biofilm formation inhibition |

| Antiviral | HIV-1 | Non-toxic | Modulation of viral replication pathways |

Comparison with Similar Compounds

Comparison with Structural Analogues

Adamantane-Based Pyrazole Derivatives

a. 3-(Adamantan-1-yl)-N′-[(E)-(4-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide ()

- Key Differences : Replaces the thiophene with a 4-hydroxybenzylidene group.

- The benzylidene moiety may engage in stronger hydrogen bonding, as suggested by Etter’s graph set analysis .

- Synthesis : Similar coupling strategies (amide formation) but with aldehydes instead of thiophene derivatives.

b. 5-(Adamantan-1-yl)-N′-[(E)-2-pyridinylmethylene]-1H-pyrazole-3-carbohydrazide ()

- Key Differences : Substitutes thiophene with a pyridyl group.

- Implications : The pyridine nitrogen introduces basicity and metal-coordination capability, which could alter biological activity or crystallinity. The target compound’s thiophene, being electron-rich, may favor π-π stacking with aromatic residues in proteins.

c. 3-((1S,3s)-Adamantan-1-yl)-N-((Z)-2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide ()

- Key Differences : Incorporates an oxoindolinylidene group.

- Implications : The indole-derived substituent could enhance planar stacking interactions, whereas the thiophene in the target compound may prioritize hydrophobic interactions.

Adamantane-Based Triazole and Thiadiazole Derivatives

a. 5-(Adamantan-1-yl)-4-R-1,2,4-Triazole-3-Thiones ()

- Structure : Triazole ring with sulfur at position 3.

- Implications : Triazoles generally exhibit stronger hydrogen-bonding capacity than pyrazoles due to additional nitrogen atoms. However, the thiophene in the target compound introduces sulfur-mediated interactions (e.g., van der Waals forces) absent in triazoles.

- Biological Activity : These triazoles demonstrate antihypoxic activity in rodent models , suggesting the target compound’s pyrazole-thiophene motif may need evaluation for similar effects.

b. N-Substituted-5-(Adamantan-1-yl)-1,3,4-Thiadiazole-2-Amines ()

- Structure : Thiadiazole ring instead of pyrazole.

- The target compound’s pyrazole-thiophene system may offer a broader range of substituent flexibility.

Substituent-Driven Property Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.